molecular formula C8H12IN3O B15056590 5-Amino-4-iodo-2-isobutylpyridazin-3(2H)-one

5-Amino-4-iodo-2-isobutylpyridazin-3(2H)-one

Cat. No.: B15056590
M. Wt: 293.10 g/mol
InChI Key: QTWCTFKPGIYOCP-UHFFFAOYSA-N
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Description

5-Amino-4-iodo-2-isobutylpyridazin-3(2H)-one is a synthetic organic compound belonging to the pyridazine family Pyridazines are heterocyclic aromatic compounds with a six-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-4-iodo-2-isobutylpyridazin-3(2H)-one typically involves multi-step organic reactions. One possible route could be:

    Starting Material: The synthesis may begin with a suitable pyridazine derivative.

    Iodination: Introduction of the iodine atom at the 4-position can be achieved using iodine or an iodine-containing reagent under specific conditions.

    Amination: The amino group at the 5-position can be introduced through nucleophilic substitution or other suitable methods.

    Isobutylation: The isobutyl group can be introduced via alkylation reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of catalysts, controlled reaction conditions, and purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially affecting the amino or isobutyl groups.

    Reduction: Reduction reactions could target the pyridazine ring or other functional groups.

    Substitution: The iodine atom at the 4-position can be a site for various substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.

Scientific Research Applications

5-Amino-4-iodo-2-isobutylpyridazin-3(2H)-one may have applications in:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design and development.

    Materials Science: Possible applications in the synthesis of novel materials with unique properties.

    Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, influencing biochemical pathways. The molecular targets and pathways involved would require detailed study through experimental and computational methods.

Comparison with Similar Compounds

Similar Compounds

    4-Iodo-2-isobutylpyridazin-3(2H)-one: Lacks the amino group at the 5-position.

    5-Amino-2-isobutylpyridazin-3(2H)-one: Lacks the iodine atom at the 4-position.

    5-Amino-4-iodopyridazin-3(2H)-one: Lacks the isobutyl group at the 2-position.

Uniqueness

The presence of the amino, iodine, and isobutyl groups in 5-Amino-4-iodo-2-isobutylpyridazin-3(2H)-one makes it unique, potentially offering distinct reactivity and applications compared to its analogs.

Properties

Molecular Formula

C8H12IN3O

Molecular Weight

293.10 g/mol

IUPAC Name

5-amino-4-iodo-2-(2-methylpropyl)pyridazin-3-one

InChI

InChI=1S/C8H12IN3O/c1-5(2)4-12-8(13)7(9)6(10)3-11-12/h3,5H,4,10H2,1-2H3

InChI Key

QTWCTFKPGIYOCP-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C(=O)C(=C(C=N1)N)I

Origin of Product

United States

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